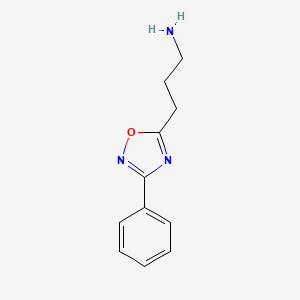![molecular formula C9H12O3 B1601414 7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, ethyl ester CAS No. 108586-21-6](/img/structure/B1601414.png)
7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, ethyl ester
Übersicht
Beschreibung
“7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, ethyl ester” is a chemical compound with the molecular formula C9H12O3 . It has a molecular weight of 168.1898 . The compound is also known by several synonyms, including ‘ethyl 7-oxabicyclo [2.2.1]hept-2-ene-3-carboxylate’, ‘ACMC-20mbm0’, ‘CTK0D6285’, ‘DTXSID60546015’, ‘MFCD31556166’, ‘AS-48716’, and 'Ethyl 7-oxabicyclo [2.2.1]hept-2-ene-2-carboxylate’ .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C9H12O3/c1-2-11-9(10)7-5-6-3-4-8(7)12-6/h5-6,8H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Wissenschaftliche Forschungsanwendungen
Synthesis of Saturated Oxygenated Heterocycles
This compound is used in the synthesis of saturated oxygenated heterocycles . These are a class of organic compounds that contain a cyclic structure with oxygen atoms and are saturated, meaning they contain only single bonds .
Diels–Alder Reaction
The compound is used in the Diels–Alder reaction, a chemical reaction between a conjugated diene and a substituted alkene to form a substituted cyclohexene system . This is one of the most common methods for the synthesis of 7-oxanorbornanes .
Asymmetric Total Synthesis
The compound is used in the total asymmetric synthesis of all kinds of natural products and bioactive compounds such as rare sugars and analogues, monosaccharides, and disaccharide mimetics . This process involves the synthesis of a compound from simple, commercially available precursors .
C–O and C–C Bond Cleavage
The compound is used in methods for the C–O and C–C bond cleavage of 7-oxanorbornanes . This process involves breaking the carbon-oxygen and carbon-carbon bonds in the compound .
Generation of Chemodiversity
Due to its bicyclic structure, 7-oxanorbornanes permit to generate a wide chemodiversity in a highly stereoselective manner . This means that a wide variety of chemical structures can be generated from this compound .
Polymerization
Unsubstituted 7-oxabicyclo[2.2.1]heptane and alkyl-substituted derivatives generate useful polymers upon oxa ring openings . On its side, 2-methylidene-7-oxanorbornane has been used in radical-induced alkene polymerizations .
Synthesis of 4,4-dialkyl-2-butenolides
The compound is used as an intermediate in a useful synthesis of 4,4-dialkyl-2-butenolides . This process is based on reaction with two moles of Grignard reagent, followed by cycloreversion (elimination of furan) to release the double bond .
Stereoselective Syntheses
7-Oxabicyclo[2.2.1]hept-5-ene derivatives are important intermediates and the base-induced opening of the oxygen bridge of these types of compounds has been used in the stereoselective syntheses of a number of shikimic acid derivatives and other natural products .
Wirkmechanismus
Target of Action
Unfortunately, the specific targets of ethyl 7-oxabicyclo[22It’s worth noting that compounds with similar structures have been found to inhibit calcineurin, a protein phosphatase involved in t-cell activation .
Mode of Action
The exact mode of action of ethyl 7-oxabicyclo[22It’s known that the compound is formed via the diels–alder reaction of furans with olefinic or acetylenic dienophiles . This suggests that it may interact with its targets through a similar mechanism, possibly involving electrophilic addition or cycloaddition reactions .
Biochemical Pathways
The biochemical pathways affected by ethyl 7-oxabicyclo[22If the compound does indeed inhibit calcineurin as suggested by its structural similarity to known inhibitors, it could potentially affect t-cell activation and other immune responses .
Result of Action
The molecular and cellular effects of ethyl 7-oxabicyclo[22If the compound does inhibit calcineurin, it could potentially suppress T-cell activation and modulate immune responses .
Eigenschaften
IUPAC Name |
ethyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-11-9(10)7-5-6-3-4-8(7)12-6/h5-6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHIMFGJFXJZEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2CCC1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546015 | |
| Record name | Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate | |
CAS RN |
108586-21-6 | |
| Record name | Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



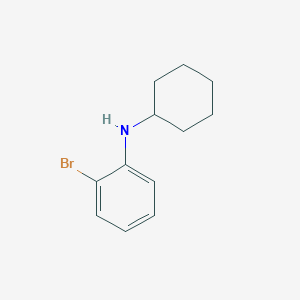
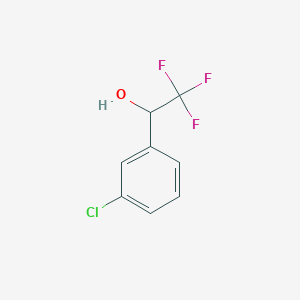
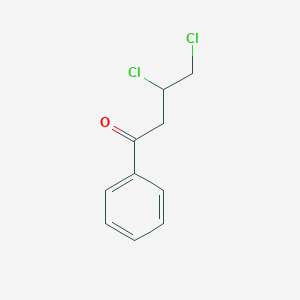
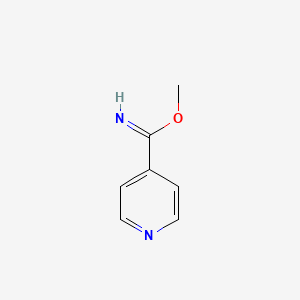
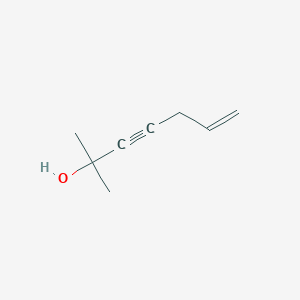
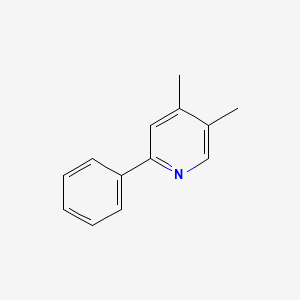
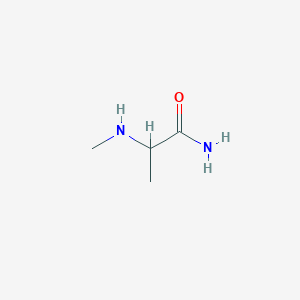
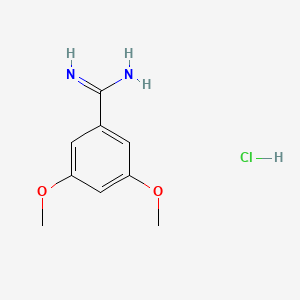
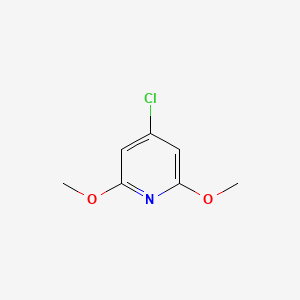
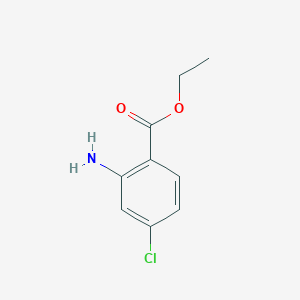
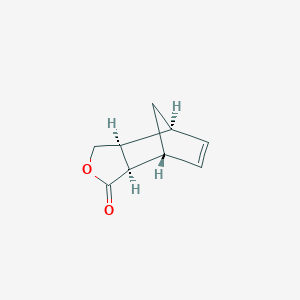
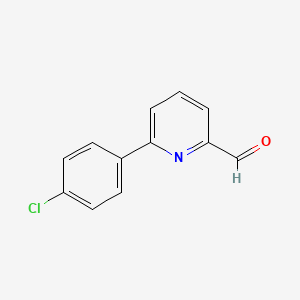
![N-[2-(2-Chlorophenyl)ethyl]-N-methylamine](/img/structure/B1601351.png)
